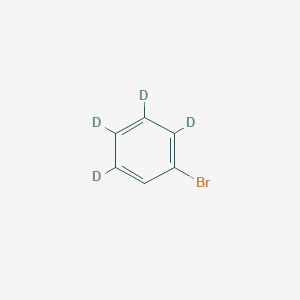

1-Bromo-2,3,4,5-tetradeuteriobenzene

Descripción

1-Bromo-2,3,4,5-tetradeuteriobenzene (C₆HBrD₄) is a deuterated aromatic compound where four hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring are replaced by deuterium (D), and a bromine atom is attached at the 1-position. This isotopic labeling significantly impacts its physical and chemical properties, particularly in vibrational spectroscopy and reaction kinetics, due to the kinetic isotope effect (KIE). Deuterated compounds like this are critical in mechanistic studies, NMR spectroscopy, and pharmaceutical research, where isotopic tracing is essential .

Propiedades

Fórmula molecular |

C6H5B |

|---|---|

Peso molecular |

161.03 g/mol |

Nombre IUPAC |

1-bromo-2,3,4,5-tetradeuteriobenzene |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D |

Clave InChI |

QARVLSVVCXYDNA-RHQRLBAQSA-N |

SMILES isomérico |

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])Br |

SMILES canónico |

C1=CC=C(C=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight: ~161.02 g/mol (vs. 156.97 g/mol for non-deuterated 1-bromobenzene).

- Synthesis : Typically synthesized via halogen-deuterium exchange reactions or deuteration of pre-brominated intermediates using deuterated reagents (e.g., D₂O or deuterated acids) .

Comparison with Structurally Similar Compounds

1-Bromo-2,3,5,6-tetrafluorobenzene (C₆BrF₄)

Key Differences :

- Substituents : Fluorine atoms at positions 2,3,5,6 vs. deuterium in the tetradeuteriobenzene.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces ring electron density, enhancing electrophilic substitution resistance. Deuterium, in contrast, has negligible electronic impact but alters kinetic parameters .

- Applications : Tetrafluorobromobenzenes are used in agrochemicals and liquid crystals, whereas deuterated bromobenzenes are employed in isotopic labeling and reaction mechanism studies.

| Property | 1-Bromo-2,3,4,5-tetradeuteriobenzene | 1-Bromo-2,3,5,6-tetrafluorobenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 228.97 |

| Boiling Point (°C) | ~155–160 (estimated) | 142–144 |

| $ ^1\text{H} $-NMR | Simplified (no D signals) | Complex (multiple F-coupled peaks) |

| Reactivity | Slower C-D bond cleavage (KIE) | High stability due to F substituents |

1-Bromo-3,5-di-tert-butylbenzene (C₁₂H₁₇Br)

Key Differences :

- Steric Effects : Bulky tert-butyl groups at positions 3 and 5 create steric hindrance, limiting access to the bromine substituent. Deuterium in the tetradeuteriobenzene has minimal steric impact.

- Applications : Tert-butyl derivatives are used in polymer stabilization, while deuterated analogs serve as spectroscopic probes.

| Property | This compound | 1-Bromo-3,5-di-tert-butylbenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 269.22 |

| Solubility | Moderate in organic solvents | Low (due to tert-butyl groups) |

| Thermal Stability | Similar to non-deuterated analogs | High (steric protection) |

5-Bromo-1,2,3-trimethoxybenzene (C₉H₁₁BrO₃)

Key Differences :

- Functional Groups : Methoxy (-OCH₃) groups at positions 1,2,3 vs. deuterium.

| Property | This compound | 5-Bromo-1,2,3-trimethoxybenzene |

|---|---|---|

| Synthesis Complexity | Moderate (deuteration required) | High (multi-step functionalization) |

| Polarizability | Low | High (due to OCH₃ groups) |

| Applications | Isotopic labeling | Pharmaceutical intermediates |

Reference : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.